molecular formula C10H10BrN3O2 B15304647 1-(3-Amino-4-bromo-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Amino-4-bromo-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15304647
M. Wt: 284.11 g/mol
InChI Key: FUNMTEFIOXHNPM-UHFFFAOYSA-N
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Description

1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione is an organic compound that features a diazinane ring substituted with an amino and a bromo group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-amino-4-bromophenyl derivatives with diazinane-2,4-dione precursors. One common method involves the use of 3-amino-4-bromophenyl ketones, which are reacted with urea derivatives under controlled conditions to form the desired diazinane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific halogen bonding interactions that are not possible with other substituents .

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10BrN3O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16)

InChI Key

FUNMTEFIOXHNPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Br)N

Origin of Product

United States

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